molecular formula C19H18BrNO B14324690 1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide CAS No. 111026-44-9

1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide

Cat. No.: B14324690
CAS No.: 111026-44-9
M. Wt: 356.3 g/mol
InChI Key: BQTHRRPCIUXCFP-UHFFFAOYSA-N
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Description

1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Formation of the Ethenyl Group: The ethenyl group is introduced through a Heck reaction, where a halogenated quinoline reacts with a styrene derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

Major Products

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Reduced quinoline derivatives.

    Substitution: Quinoline derivatives with substituted functional groups.

Scientific Research Applications

1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide involves its interaction with molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. It may also inhibit enzymes involved in DNA replication and repair, leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS), causing oxidative damage to cellular components.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar core structure but lacking the ethyl and ethenyl groups.

    4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4-position.

    1-Ethylquinoline: A derivative with an ethyl group at the 1-position.

Uniqueness

1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethenyl group enhances its reactivity, while the bromide ion increases its solubility and potential for substitution reactions.

Properties

CAS No.

111026-44-9

Molecular Formula

C19H18BrNO

Molecular Weight

356.3 g/mol

IUPAC Name

4-[2-(1-ethylquinolin-1-ium-4-yl)ethenyl]phenol;bromide

InChI

InChI=1S/C19H17NO.BrH/c1-2-20-14-13-16(18-5-3-4-6-19(18)20)10-7-15-8-11-17(21)12-9-15;/h3-14H,2H2,1H3;1H

InChI Key

BQTHRRPCIUXCFP-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC=C(C=C3)O.[Br-]

Origin of Product

United States

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